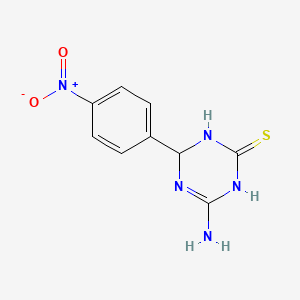
Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate (MMTC) is a carboxylate derivative of methyl 2-mercapto-4-thiazole-5-carboxylic acid (MTTC). It is a small molecule with a molecular weight of 178.2 g/mol, and a melting point of 115-116 °C. MMTC is a highly versatile compound, and has been used in a variety of scientific applications, including drug synthesis, biochemistry, and physiology. It has also been used in laboratory experiments to study the mechanism of action of drugs, and the biochemical and physiological effects of drugs on the human body.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- This chemical has been utilized in the synthesis of complex heterocyclic compounds, such as (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. These compounds are synthesized through a multi-step process starting from dimethyl acetone-1,3-dicarboxylate, showcasing the versatility of thiazole derivatives in constructing biologically relevant heterocycles (Žugelj et al., 2009).
Development of Antimicrobial Agents
- Research has also explored the synthesis of thiazolo[4,5-d]pyrimidines starting from similar thiazole carboxylates. These studies aim to evaluate the antimicrobial activities of these synthesized compounds, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Balkan et al., 2001).
Crystallographic Studies
- The structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester has been determined through crystallographic studies, providing insights into the molecular conformation and intermolecular interactions of thiazole derivatives. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Kennedy et al., 1999).
Organometallic Chemistry
- In organometallic chemistry, thiazole derivatives have been used to synthesize triorganotin carboxylates. These compounds have been characterized and their structures determined, highlighting the role of thiazole-based ligands in the formation of organometallic complexes (Ma et al., 2005).
Propiedades
IUPAC Name |
methyl 4-(methoxymethyl)-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-10-3-4-5(6(9)11-2)13-7(12)8-4/h3H2,1-2H3,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDNWNDXSLDBNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=S)N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1344869.png)
![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344871.png)
![[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344872.png)
![[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344873.png)
![[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344874.png)
![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344875.png)
amino]-acetic acid](/img/structure/B1344880.png)
![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)
![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)
![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)


